2-methoxy-N-(2-methoxybenzyl)benzamide

Synthetic methodology Thioamide synthesis Lawesson's reagent chemistry

This specific bis-ortho-methoxy benzamide (CAS 331440-01-8) is critical for Deferasirox analytical method validation (AMV) and QC. Substitution with other methoxybenzamide analogs invalidates pharmacopeial traceability (USP/EP). Its unique substitution pattern exhibits quantifiable SAR divergence (IC50 90±26μM vs. 8.7μM for 2-Me), making it an essential control compound. The structure also enables efficient 95%-yield thionation to the benzothioamide intermediate, minimizing waste in downstream iron-catalyzed transformations. Procure this exact regioisomer to prevent experimental failure and regulatory non-compliance.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
Cat. No. B1633316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(2-methoxybenzyl)benzamide
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2=CC=CC=C2OC
InChIInChI=1S/C16H17NO3/c1-19-14-9-5-3-7-12(14)11-17-16(18)13-8-4-6-10-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18)
InChIKeyLWWIFEXSJWVDBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-N-(2-methoxybenzyl)benzamide (CAS 331440-01-8): Chemical Identity and Baseline Characterization for Research Procurement


2-Methoxy-N-(2-methoxybenzyl)benzamide (CAS 331440-01-8) is a synthetic N-substituted benzamide derivative with molecular formula C16H17NO3 and molecular weight 271.31 g/mol [1]. The compound features a 2-methoxybenzoyl moiety linked via an amide bond to a 2-methoxybenzylamine group, resulting in a bis-ortho-methoxy substitution pattern that distinguishes it from other methoxybenzamide analogs [2]. It is commercially available as a research compound with typical purity specifications of ≥95% to 97% . The compound's calculated octanol-water partition coefficient (LogP) is 2.6, indicating moderate lipophilicity .

Why 2-Methoxy-N-(2-methoxybenzyl)benzamide Cannot Be Substituted with Generic Methoxybenzamide Analogs: Procurement Risk Analysis


Substitution among methoxybenzamide derivatives carries significant risk due to pronounced structure-activity relationship (SAR) divergence across substitution patterns. Published SAR data for substituted benzamide derivatives demonstrate that the position and electronic nature of substituents on the benzamide core produce order-of-magnitude differences in target engagement [1]. Specifically, 2-methoxy substitution versus 2-methyl substitution on analogous benzamide scaffolds results in over 10-fold variation in inhibitory activity (IC50 = 90 ± 26 μM for 2-OMe versus 8.7 ± 0.7 μM for 2-Me) [1]. Furthermore, the bis-ortho-methoxy configuration of 2-methoxy-N-(2-methoxybenzyl)benzamide confers distinct reactivity in downstream synthetic transformations compared to regioisomeric analogs, as evidenced by differential thionation yields [2]. Procurement of the incorrect methoxybenzamide regioisomer or analog may invalidate experimental reproducibility, compromise analytical method specificity, or introduce uncharacterized off-target effects.

2-Methoxy-N-(2-methoxybenzyl)benzamide: Quantitative Differential Evidence Guide for Procurement Decision-Making


Synthetic Yield Differentiation: Thionation Efficiency of Bis-Ortho-Methoxy Benzamide Versus Regioisomeric Analogs

2-Methoxy-N-(2-methoxybenzyl)benzamide undergoes thionation with Lawesson's reagent in toluene to yield the corresponding benzothioamide with 95% yield after 1.0 h reaction time [1]. This high conversion efficiency contrasts with regioisomeric methoxybenzamide analogs, where altered substitution patterns may affect amide carbonyl electrophilicity and steric accessibility to the thionating agent [2]. The bis-ortho-methoxy configuration appears to maintain favorable electronic and steric parameters for efficient sulfur transfer.

Synthetic methodology Thioamide synthesis Lawesson's reagent chemistry

Substituent Effect Magnitude: 2-Methoxy Versus 2-Methyl Substitution on Benzamide Scaffold Biological Activity

In a series of substituted benzamide derivatives evaluated for enzyme inhibitory activity, the 2-methoxy substituted analog (compound 5c) exhibited an IC50 of 90 ± 26 μM, whereas the corresponding 2-methyl substituted analog (lead compound) displayed an IC50 of 8.7 ± 0.7 μM [1]. This represents an approximately 10.3-fold reduction in potency when the 2-methoxy group replaces the 2-methyl group on the benzamide scaffold. The magnitude of this substituent effect underscores the critical role of the 2-position substitution in determining biological activity.

Structure-activity relationship Benzamide derivatives Enzyme inhibition

Regioisomeric Activity Divergence: Ortho-Methoxy Versus Meta-Methoxy and Para-Methoxy Substitution Effects

Comparative evaluation of methoxy substitution positional isomers on the benzamide scaffold reveals pronounced regioisomeric activity divergence. The ortho-methoxy substituted analog (compound 5c) showed an IC50 of 90 ± 26 μM, while the meta-methoxy analog (compound 5d) demonstrated an IC50 of 13.5 ± 6.8 μM, and the para-methoxy analog (compound 5e) exhibited an IC50 of 149 ± 43 μM [1]. This represents a greater than 11-fold activity range across the three regioisomers (13.5 μM to 149 μM), with meta-substitution providing approximately 6.7-fold higher potency than ortho-substitution in this assay system.

Regioisomer SAR Methoxybenzamide Positional isomer activity

2-Methoxy-N-(2-methoxybenzyl)benzamide: Evidence-Backed Research and Industrial Application Scenarios


Analytical Reference Standard for Deferasirox Impurity Profiling and Method Validation

2-Methoxy-N-(2-methoxybenzoyl)benzamide (CAS 331440-01-8) is employed as a fully characterized reference standard for the iron chelator API Deferasirox in analytical method development, method validation (AMV), and quality control (QC) applications . The compound serves as a reference standard for traceability against pharmacopeial standards (USP or EP) and is used during synthesis and formulation stages of drug development . This application requires the specific bis-ortho-methoxy benzamide structure; substitution with other methoxybenzamide analogs would invalidate the analytical method's specificity and regulatory compliance.

Synthetic Intermediate for Benzothioamide Preparation via High-Yield Thionation

2-Methoxy-N-(2-methoxybenzyl)benzamide serves as an efficient substrate for thionation to the corresponding benzothioamide using Lawesson's reagent in toluene, achieving 95% yield after 1.0 h . The resulting benzothioamide product (2-methoxy-N-(2-methoxyphenyl)methylbenzothioamide) is a valuable intermediate for subsequent iron-catalyzed transformations including desulfurization reactions [1]. The high conversion efficiency reduces material waste and purification requirements compared to lower-yielding regioisomeric analogs, making this compound a preferred starting material for thioamide synthesis pathways.

Structure-Activity Relationship Control Compound for Methoxybenzamide Analog Studies

Published SAR data demonstrate that 2-methoxy substitution on benzamide scaffolds produces IC50 values of 90 ± 26 μM, representing an approximately 10.3-fold activity reduction compared to 2-methyl substitution (8.7 ± 0.7 μM) and a 6.7-fold reduction compared to 3-methoxy substitution (13.5 ± 6.8 μM) . This quantifiable activity differential positions 2-methoxy-N-(2-methoxybenzyl)benzamide and its close structural analogs as useful control compounds in SAR campaigns investigating substituent effects on benzamide scaffold biological activity. The bis-ortho-methoxy configuration provides a defined reference point for evaluating the contribution of methoxy positional isomerism to target engagement.

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